Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
Overview
Description
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is a chemical compound with the molecular formula C18H20O4S and a molecular weight of 332.42 g/mol . It is also known by its IUPAC name, (1S,3S)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester typically involves the reaction of cis-3-benzyloxycyclobutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles under basic conditions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyloxycyclobutyl moiety, which can then interact with enzymes or receptors in biological systems . The sulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester can be compared with similar compounds such as:
Toluene-4-sulfonic acid cis-3-methoxycyclobutyl ester: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Toluene-4-sulfonic acid trans-3-benzyloxycyclobutyl ester: The trans isomer has different stereochemistry, leading to variations in its chemical behavior and biological activity.
This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFTTRVVCIFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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